molecular formula C10H5ClN2O2 B8497012 3-Chloro[1,4]benzodioxino[2,3-c]pyridazine

3-Chloro[1,4]benzodioxino[2,3-c]pyridazine

Cat. No. B8497012
M. Wt: 220.61 g/mol
InChI Key: BCGMUQXRQVFTNO-UHFFFAOYSA-N
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Patent
US07608563B2

Procedure details

In 1,4-dioxane (30 mL) was suspended 3.49 g (80.0 mmol) of 55% sodium hydride, and to the suspension were added a 1,4-dioxane (30 mL) solution containing 4.40 g (40 mmol) of pyrocatechol, then a 1,4-dioxane (30 mL) solution containing 7.30 g (39.9 mmol) of 3,4,6-trichloropyridazine {described in The Journal of Organic Chemistry, 1963, vol. 28, pp. 218 to 221}, and the mixture was refluxed for 2 hours. The reaction mixture was poured into ice-cold water, and extracted with ethyl acetate. The organic layers were combined, washed successively with 1 mol/L sodium hydroxide and water, and dried over anhydrous magnesium sulfate. The solvent was removed, and the residue was recrystallized from methyl isobutyl ketone to obtain 6.15 g (27.8 mmol, Yield: 69.7%) of 3-chloro[1,4]benzodioxino[2,3-c]pyridazine.
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.3 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6])[OH:4].[Cl:11][C:12]1[N:13]=[N:14][C:15](Cl)=[CH:16][C:17]=1Cl>O1CCOCC1>[Cl:11][C:12]1[N:13]=[N:14][C:15]2[O:4][C:3]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[O:6][C:16]=2[CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
218 to 221}, and the mixture was refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with 1 mol/L sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methyl isobutyl ketone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=N1)OC1=C(O2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.8 mmol
AMOUNT: MASS 6.15 g
YIELD: PERCENTYIELD 69.7%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.